- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

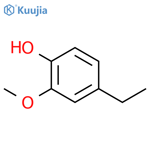

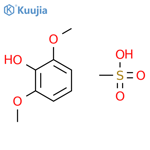

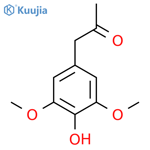

Cas no 91-10-1 (2,6-Dimethoxyphenol)

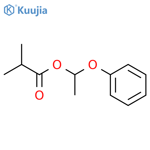

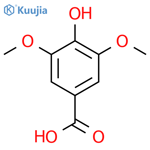

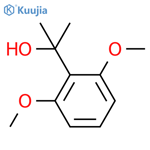

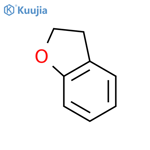

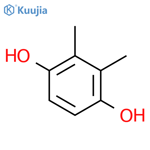

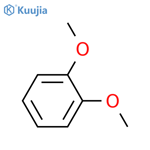

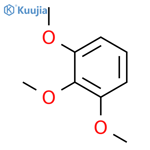

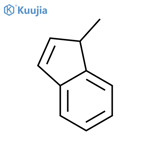

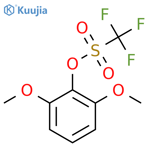

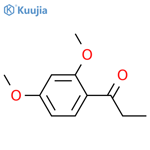

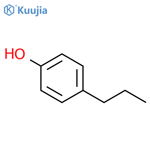

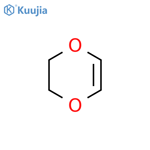

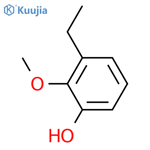

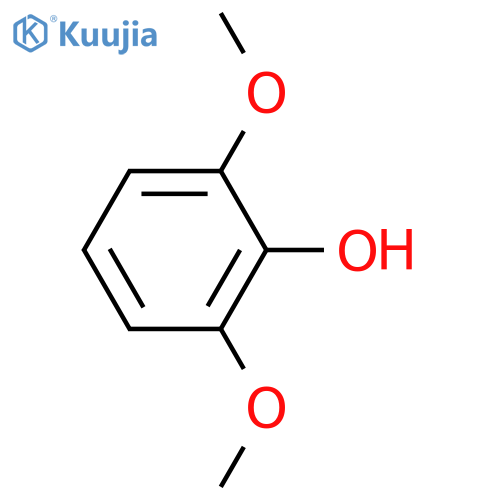

2,6-Dimethoxyphenol structure

Produktname:2,6-Dimethoxyphenol

2,6-Dimethoxyphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,6-Dimethoxyphenol

- Pyrogallol 1,3-dimethyl ether~Syringol

- Syringol

- 1,3-dimethoxy-2-hydroxybenzene

- 1,3-dimethylpyrogallate

- 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE

- 2,6-dimethoxy-pheno

- 2,6-Dimethoxyphenyl

- 2,6-Dwumetoksyfenol

- Dimethoxyphenol

- MCP

- Phenol,2,6-dimethoxy

- Pyrogallol 1,3-dimethyl ether

- Pyrogallol-1,3-diMethyl ether

- 2-Hydroxy-1,3-dimethoxybenzene

- Pyrogallol 1,3-dimethylether

- 1,3-Dimethyl pyrogallate

- Phenol, 2,6-dimethoxy-

- Aldrich

- 1,3-Di-o-methylpyrogallol

- 2,6-dimethoxy-phenol

- Pyrogallol dimethylether

- 2,6-dimethoxy phenol

- 2,6-Dwumetoksyfenol [Polish]

- FEMA No. 3137

- 4UQT464H8K

- KLIDCXVFHGNTTM-UHFFFAOYSA-N

- 3DM

- 2,6-dim

- 2,6-Dimethoxyphenol (ACI)

- 2,6-Dimethoxyphenic acid

-

- MDL: MFCD00064434

- Inchi: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3

- InChI-Schlüssel: KLIDCXVFHGNTTM-UHFFFAOYSA-N

- Lächelt: OC1C(OC)=CC=CC=1OC

- BRN: 1526871

Berechnete Eigenschaften

- Genaue Masse: 154.06300

- Monoisotopenmasse: 154.062994

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 104

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 1.1

- Topologische Polaroberfläche: 38.7

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Oil

- Dichte: 1.1690 (rough estimate)

- Schmelzpunkt: 50-57 °C (lit.)

- Siedepunkt: 261 °C(lit.)

- Flammpunkt: Fahrenheit: 284° f

Celsius: 140° c - Brechungsindex: 1.4745 (estimate)

- Wasserteilungskoeffizient: 2 g/100 mL (13 ºC)

- PSA: 38.69000

- LogP: 1.40940

- Sensibilität: Luftempfindlich

- Löslichkeit: Es ist leicht löslich in Diethylether-, Ethanol- und Alkalilösungen und leicht löslich in Wasser.

- FEMA: 3137 | 2,6-DIMETHOXYPHENOL

2,6-Dimethoxyphenol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 1

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26-S36-S37/39

- RTECS:SL0900000

-

Identifizierung gefährlicher Stoffe:

- TSCA:Yes

- Lagerzustand:Inert atmosphere,Room Temperature

- Risikophrasen:R22; R36/37/38

2,6-Dimethoxyphenol Zolldaten

- HS-CODE:2909500000

- Zolldaten:

China Zollkodex:

2909500000Übersicht:

2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

2,6-Dimethoxyphenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20299-0.25g |

2,6-dimethoxyphenol |

91-10-1 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046592-25g |

2,6-Dimethoxyphenol |

91-10-1 | 98% | 25g |

¥184.00 | 2024-04-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D128348-500g |

2,6-Dimethoxyphenol |

91-10-1 | 98% | 500g |

¥2904.90 | 2023-09-03 | |

| Key Organics Ltd | FS-1188-250G |

2,6-Dimethoxyphenol |

91-10-1 | >95% | 250g |

£200.00 | 2025-02-09 | |

| abcr | AB133850-25 g |

2,6-Dimethoxyphenol, 99%; . |

91-10-1 | 99% | 25g |

€62.50 | 2023-05-10 | |

| abcr | AB133850-100 g |

2,6-Dimethoxyphenol, 99%; . |

91-10-1 | 99% | 100g |

€130.20 | 2023-05-10 | |

| TRC | D461500-50g |

2,6-Dimethoxyphenol |

91-10-1 | 50g |

$ 173.00 | 2023-09-07 | ||

| Fluorochem | 008832-1g |

2,6-Dimethoxyphenol |

91-10-1 | 97% | 1g |

£10.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W313718-1KG-K |

2,6-Dimethoxyphenol |

91-10-1 | ≥98%, FG | 1KG |

8132.68 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 53877-100MG |

2,6-Dimethoxyphenol |

91-10-1 | 100mg |

¥1924.56 | 2025-01-14 |

2,6-Dimethoxyphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Cuprous iodide , Indion 770 Solvents: Dimethyl sulfoxide ; 10 min, 125 °C

1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes, Catalysis Science & Technology, 2011, 1(4), 582-585

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ; 10 min, rt

Referenz

- Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation, ChemPlusChem, 2017, 82(8), 1129-1134

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; rt

Referenz

- Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway, ChemSusChem, 2015, 8(13), 2187-2192

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate , Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran

Referenz

- Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement, Tetrahedron Letters, 1993, 34(48), 7667-8

Synthetic Routes 8

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 9

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Sodium sulfate ; 720 min, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

Referenz

- Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium, Green Chemistry, 2013, 15(1), 160-166

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran

Referenz

- I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones, 2004, , ,

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane

Referenz

- Lewis acid-catalyzed deprotection of para-methoxybenzyl ether, Synlett, 1997, (10), 1153-1154

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide , Water ; 12 h, 125 °C; 125 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides, Tetrahedron, 2013, 69(31), 6409-6414

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water

Referenz

- Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols, Organic Letters, 2004, 6(9), 1513-1514

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane , Water

1.2 Reagents: Hydrochloric acid Solvents: Acetone

1.2 Reagents: Hydrochloric acid Solvents: Acetone

Referenz

- The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols, Synthesis, 1989, (3), 167-72

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ; 1 min, rt

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- A scalable and green one-minute synthesis of substituted phenols, RSC Advances, 2020, 10(66), 40582-40587

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 60 °C

Referenz

- A simple deprotection of triflate esters of phenol derivatives, Tetrahedron Letters, 2004, 45(33), 6317-6320

Synthetic Routes 21

Reaktionsbedingungen

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

Referenz

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C

Referenz

Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers

,

ChemSusChem,

2020,

13(17),

4633-4648

2,6-Dimethoxyphenol Raw materials

- Syringic acid

- 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol

- 2,6-Dimethoxybenzaldehyde

- Sulfate Lignin

- 2-(2,6-Dimethoxyphenyl)propan-2-ol

- Lignin

- 2 6-DIMETHOXYPHENYL TRIFLUOROMETHANESUL&

- 2,6-Dimethoxyphenylboronic acid

- Syringaldehyde

- 2-Iodo-1,3-dimethoxybenzene

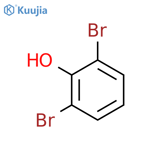

- 2,6-Dibromophenol

- Phenol, 2,6-dimethoxy-, methanesulfonate

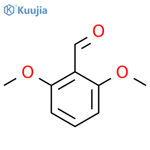

- 1,2,3-Trimethoxybenzene

2,6-Dimethoxyphenol Preparation Products

- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)

- 1,1-diethoxybutane (3658-95-5)

- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)

- Vanillyl Methyl Ketone (2503-46-0)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- 2-Methoxy-4-propylphenol (2785-87-7)

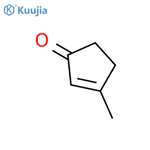

- 2-ethylcyclopentan-1-one (4971-18-0)

- 2-Phenoxyethyl isobutyrate (103-60-6)

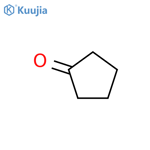

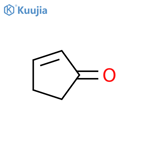

- Cyclopentanone (120-92-3)

- 5-Sec-butylpyrogallol (56707-65-4)

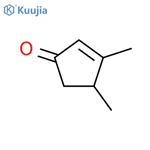

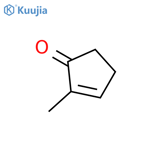

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 2-Methyl-5-hexen-3-ol (32815-70-6)

- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Indane (496-11-7)

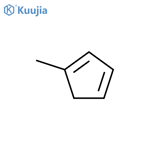

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

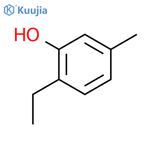

- 2-Methoxy-4-methylphenol (93-51-6)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- Syringylacetone (19037-58-2)

- Ethyl diphenylacetate (3468-99-3)

- 2,3-Xylohydroquinone (608-43-5)

- Syringaldehyde (134-96-3)

- Homovanillyl alcohol (2380-78-1)

- Isoeugenol (97-54-1)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Ethyl Hydroferulate (61292-90-8)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- 2,6-Dimethoxytoluene (5673-07-4)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Propylphenol (645-56-7)

- 1,4-Dioxene (543-75-9)

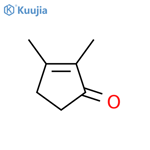

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 2-Cyclopentenone (930-30-3)

- 2-Ethyl Toluene (611-14-3)

- Diethyl succinate (123-25-1)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)

- 2,6-Dimethoxyphenol (91-10-1)

- Acetophenone (98-86-2)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- Veratrole (91-16-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- Phenol, ethyl-2-methoxy- (29760-89-2)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 1-Butanol (71-36-3)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 4-Ethylphenol (123-07-9)

- Indene (95-13-6)

- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)

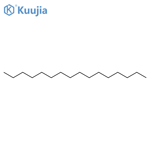

- Hexadecane (544-76-3)

- 1,2,3-Trimethoxybenzene (634-36-6)

2,6-Dimethoxyphenol Verwandte Literatur

-

Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182

-

Avnish Kumar,Bijoy Biswas,Ramandeep Kaur,Reeta Rani,Bhavya B. Krishna,Thallada Bhaskar Sustainable Energy Fuels 2023 7 1942

-

Cong Zhang,Jingbo Qi,Jing Xing,Si-Fu Tang,Liang Song,Yuanyuan Sun,Chuanhui Zhang,Hongchuan Xin,Xuebing Li RSC Adv. 2016 6 104398

-

Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750

-

5. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-10-1)2,6-Dimethoxyphenol

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:91-10-1)2,6-Dimethoxyphenol

Reinheit:99%

Menge:500g

Preis ($):330.0